molecular formula C14H19N3 B15060102 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine

1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine

Cat. No.: B15060102
M. Wt: 229.32 g/mol
InChI Key: FSKXDVFVGQWCSA-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a cyclopropyl group attached to the benzimidazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methylpropan-1-amine Moiety: This step involves nucleophilic substitution reactions where the benzimidazole core is reacted with a suitable alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the benzimidazole ring or the cyclopropyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: The parent compound, known for its broad range of biological activities.

    1-(1H-benzo[d]imidazol-2-yl)ethanone: A similar compound with a different substituent, used in various chemical and biological studies.

    1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanone: Another derivative with a phenyl group, studied for its potential pharmaceutical applications.

Uniqueness

1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(1-cyclopropylbenzimidazol-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C14H19N3/c1-9(2)13(15)14-16-11-5-3-4-6-12(11)17(14)10-7-8-10/h3-6,9-10,13H,7-8,15H2,1-2H3

InChI Key

FSKXDVFVGQWCSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1C3CC3)N

Origin of Product

United States

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